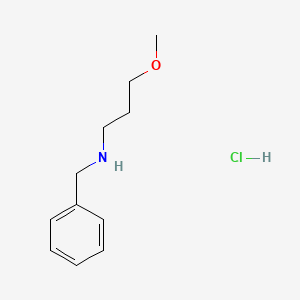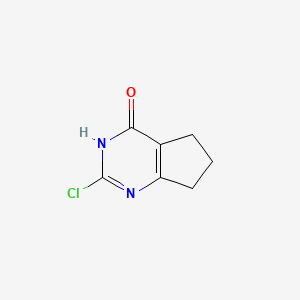
OC1=C2CCCC2=NC(Cl)=N1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This often involves retrosynthetic analysis, which is the process of transforming the structure of the desired compound to simpler or commercially available starting materials .Molecular Structure Analysis
Molecular structure analysis involves understanding the three-dimensional arrangement of atoms in a molecule. It often involves techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes studying its reactivity, the products formed, and the conditions required for the reactions .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. Physical properties can be observed without changing the composition of the substance, while chemical properties describe how the substance reacts with other substances .Aplicaciones Científicas De Investigación
Electron-attached States and Chemical Analysis
Research on the equation-of-motion coupled cluster method with full inclusion of connected triple excitations for electron-attached states, such as "OC1=C2CCCC2=NC(Cl)=N1," highlights its significance in evaluating the valence vertical electron affinities for molecules. This method offers a refined understanding of electron interactions within molecules, demonstrating its utility in chemical physics and computational chemistry studies (Musiał & Bartlett, 2003).
Surface Chemistry and Material Science
The study on anodic oxidized glass-like carbon samples, utilizing XPS analysis, provides insights into the correlation of C1s chemical state intensities with the O1s intensity. This research is pivotal in understanding the surface chemistry and electronic structure of carbon-based materials, relevant to the applications of "OC1=C2CCCC2=NC(Cl)=N1" in material science and surface engineering (Yumitori, 2000).
Catalysis and Energy Applications
Investigations into the C=C embedded porphyrin sheet with superior oxygen reduction performance highlight the role of such structures in catalysis and energy conversion processes. The study demonstrates the potential of using C2 or related configurations for developing metal-free materials with high catalytic efficiency, offering insights into fuel cell applications and renewable energy technologies (Li et al., 2015).
Environmental Science and Aerosol Analysis
Research on the characterization of organic and inorganic aerosols in New York City using high-resolution time-of-flight aerosol mass spectrometry reveals the complexity of aerosol composition and its environmental impacts. Such studies, while not directly mentioning "OC1=C2CCCC2=NC(Cl)=N1," involve sophisticated analytical techniques relevant to environmental chemistry and atmospheric science, providing a framework for analyzing complex chemical mixtures (Sun et al., 2011).
CRISPR-Cas Endonuclease Research
The exploration of C2c1 CRISPR-Cas endonucleases and their DNA recognition and cleavage mechanisms opens new avenues in genetic engineering and molecular biology. While the specific compound "OC1=C2CCCC2=NC(Cl)=N1" is not directly related, the methodologies and analytical techniques employed in such studies are crucial for understanding molecular interactions and designing novel genetic tools (Yang et al., 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-7-9-5-3-1-2-4(5)6(11)10-7/h1-3H2,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCTXWDVTKYWRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
OC1=C2CCCC2=NC(Cl)=N1 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

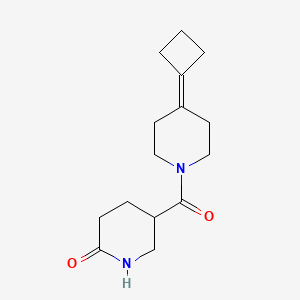

![N-[(1,2-dimethylindol-5-yl)methyl]-3-phenylpropanamide](/img/structure/B2741059.png)
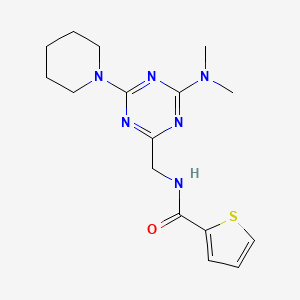
![3,4-dimethoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2741062.png)
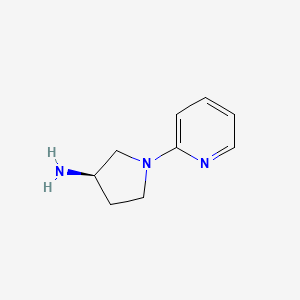
![5-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2-fluorobenzoic acid](/img/structure/B2741065.png)
![Ethyl 2-[4-[2-nitro-4-(trifluoromethyl)anilino]phenoxy]propanoate](/img/structure/B2741067.png)
![Allyl 7-methyl-2,4-dioxo-5-phenyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2741071.png)
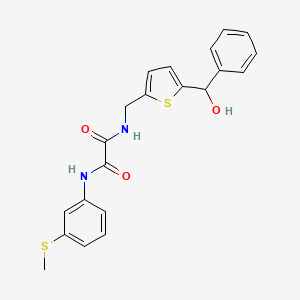
![[(5-Bromopyrazin-2-yl)methyl][(4-ethoxy-3-fluorophenyl)methyl]amine](/img/structure/B2741073.png)
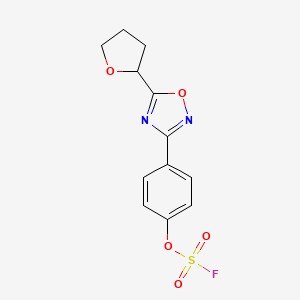
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)furan-3-carboxamide](/img/structure/B2741076.png)
